molecular formula C12H19NO3 B13914145 Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate

Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate

Cat. No.: B13914145
M. Wt: 225.28 g/mol
InChI Key: ZEPZLZOHOCOQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate is a complex organic compound with the molecular formula C12H19NO3. It is primarily used in scientific research and is known for its unique structural properties, which make it a valuable compound in various fields of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple steps. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction often requires specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process usually includes rigorous purification steps to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form .

Scientific Research Applications

Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it particularly valuable in research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-6-8-9(13)4-5-10(8)14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPZLZOHOCOQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.